Cas no 85577-69-1 (2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride)

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride is a versatile organic compound with significant applications in chemical synthesis. This compound exhibits excellent solubility and stability, making it suitable for various synthetic pathways. Its unique pyridyl substituent enhances its reactivity, facilitating efficient transformations in organic chemistry. The hydrochloride salt form ensures compatibility with a wide range of reaction conditions.
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride structure
85577-69-1 structure
商品名:2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
CAS番号:85577-69-1
MF:C7H7Cl2NO
メガワット:192.042579889297
CID:1011903
PubChem ID:12215233

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONE hydrochloride
    • 2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
    • 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONEHYDROCHLORIDE
    • H11612
    • 85577-69-1
    • 2-CHLORO-1-(PYRIDIN-2-YL)ETHANONE HCL
    • AKOS015892159
    • SCHEMBL8564384
    • EN300-173322
    • 2-chloro-1-pyridin-2-ylethanone;hydrochloride
    • MDL: MFCD11846758
    • インチ: 1S/C7H6ClNO.ClH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H
    • InChIKey: BMKIXPOWPXOZIU-UHFFFAOYSA-N
    • ほほえんだ: ClCC(C1C=CC=CN=1)=O.Cl

計算された属性

  • せいみつぶんしりょう: 190.9904692g/mol
  • どういたいしつりょう: 190.9904692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 127
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-173322-10.0g
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
85577-69-1
10g
$3683.0 2023-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743950-5g
2-Chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
85577-69-1 98%
5g
¥1268.00 2024-07-28
Enamine
EN300-173322-5g
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
85577-69-1
5g
$2485.0 2023-09-20
Crysdot LLC
CD00001425-1g
2-Chloro-1-(pyridin-2-yl)ethanone hydrochloride
85577-69-1 97%
1g
$178 2024-07-19
Enamine
EN300-173322-0.5g
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
85577-69-1
0.5g
$823.0 2023-09-20
Enamine
EN300-173322-1.0g
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
85577-69-1
1g
$857.0 2023-05-24
Enamine
EN300-173322-2.5g
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
85577-69-1
2.5g
$1680.0 2023-09-20
Enamine
EN300-173322-0.05g
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
85577-69-1
0.05g
$719.0 2023-09-20
Enamine
EN300-173322-0.1g
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
85577-69-1
0.1g
$755.0 2023-09-20
Enamine
EN300-173322-10g
2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
85577-69-1
10g
$3683.0 2023-09-20

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride 関連文献

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochlorideに関する追加情報

Introduction to 2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride (CAS No. 85577-69-1) in Modern Chemical Biology and Medicinal Chemistry

2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride, identified by the chemical identifier CAS No. 85577-69-1, is a significant compound in the realm of chemical biology and medicinal chemistry. This compound, featuring a chlorinated ketone moiety linked to a pyridine ring, has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural composition of 2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride consists of a chloro-substituted acetyl group attached to a pyridine derivative. This configuration imparts unique reactivity, making it a useful building block for further functionalization. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical transformations, including nucleophilic additions, condensation reactions, and metal-catalyzed cross-coupling processes.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their prevalence in biologically active agents. The pyridine scaffold, in particular, is a cornerstone in drug design, with numerous FDA-approved drugs incorporating this moiety. 2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride serves as an excellent precursor for synthesizing more complex molecules, such as kinase inhibitors and antiviral agents.

One of the most compelling applications of 2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of cellular communication and are implicated in various diseases, including cancer and inflammatory disorders. The ability to disrupt these interactions with small molecules has opened new avenues for therapeutic intervention. Researchers have leveraged the reactivity of 2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride to design novel inhibitors that bind to specific PPIs, demonstrating potent activity in preclinical studies.

Moreover, the compound has found utility in the synthesis of antiviral agents. The pyridine ring provides a stable platform for further derivatization, enabling the creation of molecules that can interfere with viral replication cycles. Recent studies have highlighted the potential of 2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride derivatives as inhibitors of viral proteases and polymerases. These derivatives have shown promising activity against various viruses, including those responsible for HIV and hepatitis C.

The synthesis of 2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride typically involves the chlorination of 1-(pyridin-2-yloxy)ethanone or through condensation reactions involving chloromethyl pyridine derivatives. The choice of synthetic route depends on factors such as yield, purity, and scalability. Advances in catalytic methods have further refined these processes, allowing for more efficient production of high-quality material.

In terms of biological activity, 2-chloro-1-(pyridin-2-yloxy)ethanone hydrochloride has been investigated for its potential role as an intermediate in the development of neuroprotective agents. Pyridine-based compounds are known to interact with central nervous system (CNS) receptors and enzymes, making them attractive candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter release and protect against oxidative stress-induced neuronal damage.

The growing interest in green chemistry has also influenced the synthesis and application of 2-chloro-1-(pyridinyl)-3-methylbutanone hydrochloride. Researchers are increasingly exploring solvent-free reactions and catalytic systems that minimize waste and energy consumption. These efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing.

Future directions in the study of CAS No 855776911 include exploring its role in targeted drug delivery systems. Nanotechnology-based approaches have emerged as powerful tools for enhancing drug efficacy by improving bioavailability and reducing side effects. By incorporating this compound into polymeric micelles or liposomes, researchers aim to develop novel formulations that can deliver therapeutic agents directly to diseased tissues.

In conclusion, 855776911 is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance is likely to grow further within the chemical biology community.

おすすめ記事

推奨される供給者
atkchemica
(CAS:85577-69-1)2-chloro-1-(pyridin-2-yl)ethan-1-one hydrochloride
CL13566
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ